Phosphoric acid, diphenyl tetradecyl ester

Vue d'ensemble

Description

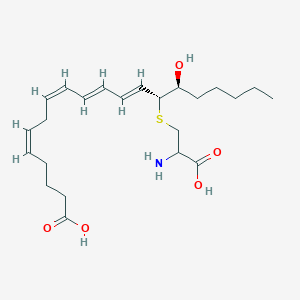

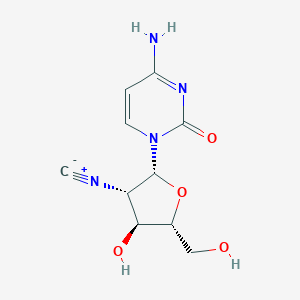

Phosphoric acid, diphenyl tetradecyl ester is a chemical compound with the molecular formula C26H39O4P . It is also known by other names such as diphenyl tetradecyl phosphate .

Molecular Structure Analysis

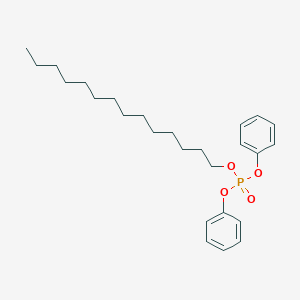

The molecular structure of Phosphoric acid, diphenyl tetradecyl ester consists of a phosphate group (PO4) attached to two phenyl groups and a tetradecyl group . The InChI string representation of its structure isInChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 . Physical And Chemical Properties Analysis

Phosphoric acid, diphenyl tetradecyl ester has a molecular weight of 446.6 g/mol . It has a high XLogP3-AA value of 9.8, indicating it is very hydrophobic . It has no hydrogen bond donors and four hydrogen bond acceptors . It has a high rotatable bond count of 18 .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Phosphoric acid derivatives, including diphenyl esters, are utilized in catalysis and chemical synthesis. For example, phosphorofluoridic acid ammonium salts and acids have been synthesized from phosphoric acid alkyl diphenyl esters. These compounds exhibit catalytic activities for condensation reactions, indicating their potential as acid catalysts in organic synthesis (Murai, Tonomura, & Takenaka, 2011). Additionally, binol- and H8-binol-based phosphoric acids have been evaluated for their catalytic efficiency in Biginelli reactions, with certain derivatives showing superior activity and enantioselectivity (Chen, Xu, Liu, Cun, & Gong, 2006).

Environmental Studies and Flame Retardants

Organophosphate esters, including trialkyl esters of phosphoric acid, are widely used as flame retardants. Their metabolites have been studied for environmental monitoring and human exposure assessment. For instance, the detection and quantification of urinary metabolites of organophosphorus flame retardants provide insights into human exposure levels (Schindler, Förster, & Angerer, 2009). A comprehensive review of organophosphate esters (OPEs) highlights their increasing use, distribution, and fate in the environment, underlining the importance of understanding their biological effects and environmental persistence (Greaves & Letcher, 2016).

Material Science and Electrochemistry

Phosphoric acid organic esters have been investigated for their potential application as electrolytes in protonic electrochromic cells. Studies on diphenylphosphate and cyclic phosphoric esters of oligo(propylene oxide) have shown their effectiveness in improving the photochromic response of tungsten trioxide electrodes, which is significant for developing advanced electrochromic devices (Siekierski, Lipkowski, Ciosek, Lasota, Zygadło‐Monikowska, Wieczorek, & Florjańczyk, 2006).

Peptide Synthesis

Phosphoric acid diphenyl ester derivatives have been designed and synthesized for use as coupling reagents in peptide synthesis. These reagents have demonstrated high efficiency and negligible racemization, making them valuable tools for the synthesis of peptides and amides (Kokare, Nagawade, Rane, & Shinde, 2007).

Propriétés

IUPAC Name |

diphenyl tetradecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZERPLOQPHIGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073113 | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Phosphoric acid, diphenyl tetradecyl ester | |

CAS RN |

142474-86-0 | |

| Record name | Diphenyl tetradecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)

![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)